10,10-dichloro-N-(4-chloro-3-fluorophenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide
Overview
Description
10,10-Dichloro-N-(4-chloro-3-fluorophenyl)tricyclo[71004,6]decane-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-dichloro-N-(4-chloro-3-fluorophenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the tricyclic core: This step involves the cyclization of a suitable precursor to form the tricyclic structure.
Introduction of chlorine atoms: Chlorination reactions are carried out to introduce chlorine atoms at specific positions on the tricyclic core.
Attachment of the carboxamide group: The carboxamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides.
Substitution reactions: The final step involves the substitution of hydrogen atoms with chlorine and fluorine atoms on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
10,10-Dichloro-N-(4-chloro-3-fluorophenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove chlorine atoms or reduce the carboxamide group.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
10,10-Dichloro-N-(4-chloro-3-fluorophenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10,10-dichloro-N-(4-chloro-3-fluorophenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve disruption of cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 10,10-Dichloro-N-(3-chlorophenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide
- Tricyclo[7.1.0.04,6]decane derivatives
Uniqueness
10,10-Dichloro-N-(4-chloro-3-fluorophenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide is unique due to its specific substitution pattern and tricyclic structure, which confer distinct chemical and biological properties. Its combination of chlorine and fluorine atoms on the phenyl ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
10,10-dichloro-N-(4-chloro-3-fluorophenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3FNO/c18-13-6-1-8(7-14(13)21)22-16(23)15-9-2-4-11-12(17(11,19)20)5-3-10(9)15/h1,6-7,9-12,15H,2-5H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIKUDSZHFFLBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(Cl)Cl)CCC3C1C3C(=O)NC4=CC(=C(C=C4)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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